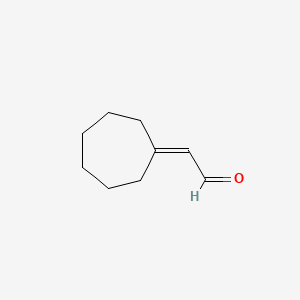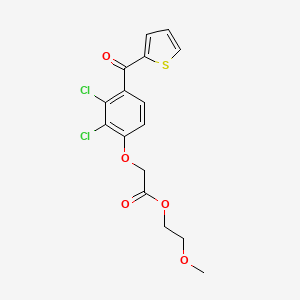
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of acetic acid, dichlorophenoxy, and thienylcarbonyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thienylcarbonyl phenol derivative, followed by chlorination to introduce the dichloro groups. The final esterification step involves reacting the chlorinated phenol with acetic acid and 2-methoxyethanol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, ethyl ester
- Acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, (2,3-dichloro-4-(2-thienylcarbonyl)phenoxy)-, 2-methoxyethyl ester stands out due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
78747-66-7 |
|---|---|
Molecular Formula |
C16H14Cl2O5S |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-methoxyethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C16H14Cl2O5S/c1-21-6-7-22-13(19)9-23-11-5-4-10(14(17)15(11)18)16(20)12-3-2-8-24-12/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
BMOLRVXVPKRJLZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


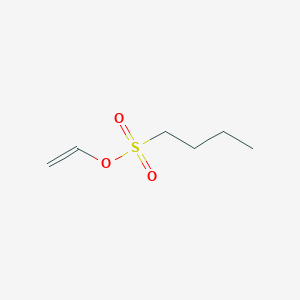
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
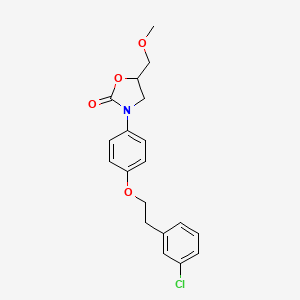


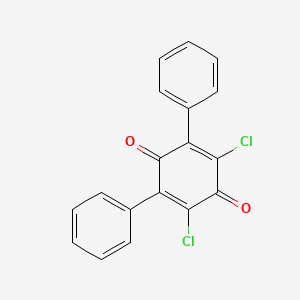
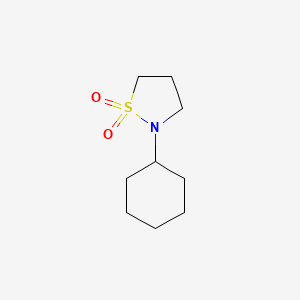
![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
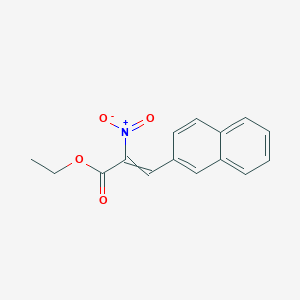
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
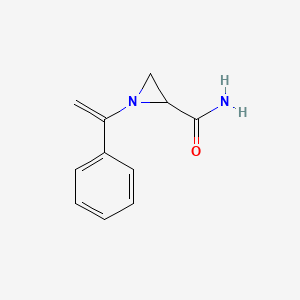
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

